

# Head-to-head comparison of "Anticancer agent 172" with other targeted therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 172

Cat. No.: B12366171 Get Quote

# **Identity of "Anticancer Agent 172" is Ambiguous**

A thorough review of scientific and medical literature reveals that "**Anticancer agent 172**" is not a unique identifier for a specific therapeutic compound. The numeric designation "172" appears in various contexts within cancer research, leading to ambiguity that prevents a direct head-to-head comparison with other targeted therapies. Further clarification on the specific agent of interest is required to proceed with a detailed comparative analysis.

Several distinct entities have been identified that are associated with the number "172" in the context of cancer research:

- AMG 172: This is an antibody-drug conjugate that targets the CD27 ligand (CD27L). It has
  been evaluated in a first-in-human clinical trial for patients with relapsed or refractory clear
  cell renal cell carcinoma.[1] The study assessed the safety, tolerability, pharmacokinetics,
  and pharmacodynamics of AMG 172.[1]
- KRIBB11 and the A172 cell line: Research has been conducted on the anticancer effects of
  the compound KRIBB11 on A172 glioblastoma cells.[2][3] In this instance, "A172" refers to
  the specific line of cultured cancer cells used for the experiments, not the therapeutic agent
  itself. KRIBB11 is an inhibitor of Heat Shock Factor 1 (HSF1) and has been shown to induce
  apoptosis in these cells.[2]
- CFTR inhibitor-172: This compound, a thiazolidinone derivative, is a known inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. While primarily



studied for its potential in treating cystic fibrosis and cholera, its role as a direct anticancer agent is not well-established in the initial search results.

Publication Identifier: In some cases, "172" may appear as part of a citation for a scientific
article, such as "Cancers (Basel) 2017;9(12):172," which refers to a specific paper and not a
drug.

Without a precise identification of the "Anticancer agent 172" in question, a meaningful and accurate comparison with other targeted therapies is not possible. The selection of appropriate alternative therapies, the compilation of relevant preclinical and clinical data, the description of experimental protocols, and the generation of accurate signaling pathway diagrams all depend on the specific molecular target and mechanism of action of the agent of interest.

To enable the creation of the requested "Publish Comparison Guide," please provide a more specific name or identifier for the "**Anticancer agent 172**" you wish to be the subject of the report. This could include a chemical name, a company's internal research code (such as AMG 172), or the specific context (e.g., the cancer type it is being developed for) in which you encountered this designation.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRIBB11 Induces Apoptosis in A172 Glioblastoma Cells via MULE-Dependent Degradation of MCL-1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of "Anticancer agent 172" with other targeted therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366171#head-to-head-comparison-of-anticanceragent-172-with-other-targeted-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com